![molecular formula C18H14F2O3 B5759208 5-[(2,4-DIFLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5759208.png)
5-[(2,4-DIFLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Difluorophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one typically involves the reaction of 4,7-dimethyl-2H-chromen-2-one with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Difluorophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
5-[(2,4-Difluorophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-2H-chromen-2-one: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
2,4-Difluorophenylmethanol: Contains the difluorophenyl group but lacks the chromen-2-one structure.
5-Methoxy-4,7-dimethyl-2H-chromen-2-one: Similar structure but with a methoxy group instead of the difluorophenyl group.
Uniqueness
5-[(2,4-Difluorophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one is unique due to the presence of both the difluorophenyl and chromen-2-one moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2,4-difluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2O3/c1-10-5-15(18-11(2)7-17(21)23-16(18)6-10)22-9-12-3-4-13(19)8-14(12)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMWBARJCAEXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N'-[2-(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5759135.png)
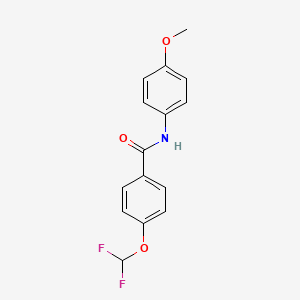
![3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5759154.png)
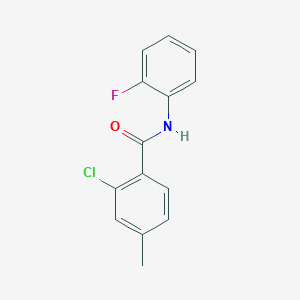
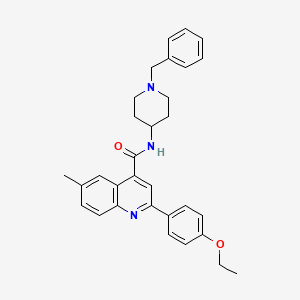
![4,5,12-Trimethyl-8-phenyl-3-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one](/img/structure/B5759176.png)
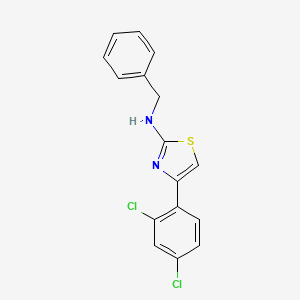
![N-{[(2-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5759191.png)
![4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B5759198.png)
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5759205.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5759222.png)
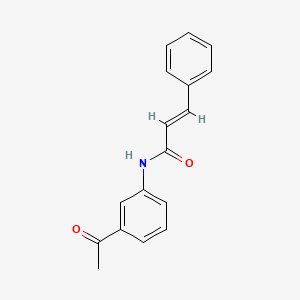
![4-[(mesityloxy)acetyl]morpholine](/img/structure/B5759232.png)
![7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5759235.png)
